N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
“N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the formula C13H19FN2O・2HCl . It is used for research and development .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidones, which serve as precursors to the piperidine ring, are synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular weight of “this compound” is 311.22 . The chemical formula is C13H19FN2O・2HCl .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 311.22 and a chemical formula of C13H19FN2O・2HCl . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride is involved in various chemical synthesis processes, demonstrating its versatility in the creation of complex molecules. For instance, the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of amines highlight its use in obtaining potent ligands for specific transporter targets, showcasing a method to achieve high regiocontrol and selective synthesis outcomes (Scheunemann et al., 2011). Another example is its role as a key intermediate in the synthesis of deoxycytidine kinase (dCK) inhibitors, where an efficient, economical process was developed to produce this compound, emphasizing its importance in the creation of new therapeutics (Zhang et al., 2009).
Bioactivity and Drug Development
The compound has shown potential in the development of drugs targeting various diseases. For example, in the exploration of new tuberculosis treatments, the synthesis and evaluation of 2,4-diaminoquinazoline derivatives, which included modifications on piperidin-4-amine structures, revealed bactericidal activity against Mycobacterium tuberculosis. This research underlines the importance of structural components like N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine in the development of novel anti-tubercular agents (Odingo et al., 2014).
Molecular Imaging and Radiochemistry
In radiochemistry, derivatives of this compound have been synthesized for use in metabolic studies and imaging. The synthesis of cisapride, labeled with various isotopes, utilized this compound for specific activity studies, highlighting its utility in creating radiolabeled compounds for gastrointestinal drug development and diagnostic purposes (Janssen et al., 1987).
Neuropharmacology and Potential Therapeutic Agents
The research into novel cholinesterase inhibitors for treating Alzheimer's disease incorporated analogs of this compound, indicating its role in synthesizing potential therapeutic agents. These studies demonstrate the compound's applicability in neuropharmacology and the ongoing search for treatments for neurodegenerative diseases (Shamsimeymandi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-11-4-6-15-7-5-11;;/h2-3,8,11,15-16H,4-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRPRRBMQXMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCNCC2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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